molecular formula C17H18Cl4N6O B5704962 3-N-[(E)-[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride

3-N-[(E)-[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride

Cat. No.: B5704962
M. Wt: 464.2 g/mol
InChI Key: SZLXPPJROZEDBP-BSLVNJOUSA-N
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Description

3-N-[(E)-[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a dichlorophenyl group, and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-[(E)-[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride typically involves multiple steps, including the formation of the triazole ring and the introduction of the dichlorophenyl and methoxyphenyl groups. Common synthetic routes may include:

    Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions may target the triazole ring or the dichlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-N-[(E)-[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-propan-2-ylthiophene-3-carboxamide
  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
  • (2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

Compared to these similar compounds, 3-N-[(E)-[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride stands out due to its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-N-[(E)-[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N6O.2ClH/c1-11-22-24-17(25(11)20)23-21-9-12-3-2-4-14(7-12)26-10-13-5-6-15(18)16(19)8-13;;/h2-9H,10,20H2,1H3,(H,23,24);2*1H/b21-9+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLXPPJROZEDBP-BSLVNJOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=CC(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=CC(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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